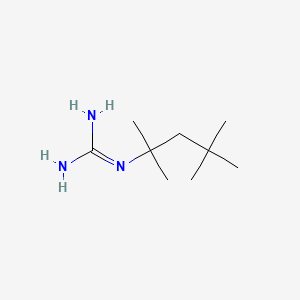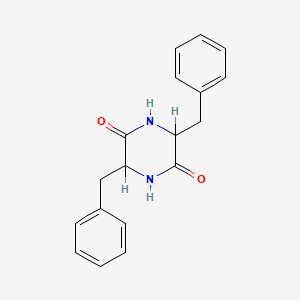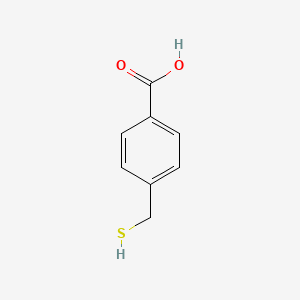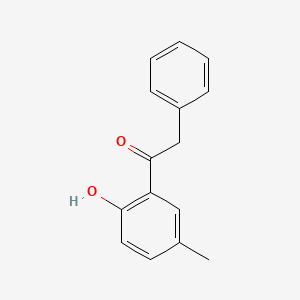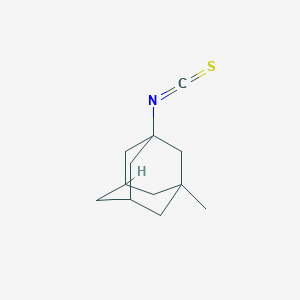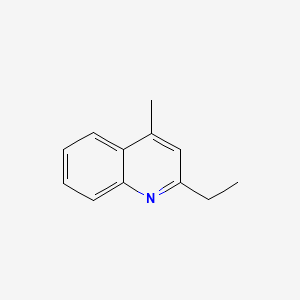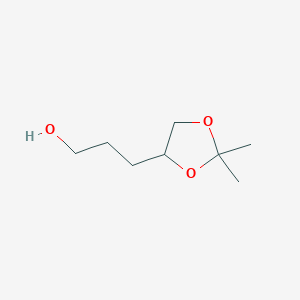
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
概要
説明
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is a chemical compound with the CAS Number: 6318-30-5 . It has a molecular weight of 160.21 . The IUPAC name for this compound is 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 221.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.2±6.0 kJ/mol and a flash point of 103.7±4.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .科学的研究の応用
Catalysis and Chemical Synthesis
Research has explored the use of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol in catalysis and chemical synthesis. For instance, the acid-catalyzed condensation of glycerol with various aldehydes and acetones to produce mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols was investigated, highlighting its potential as a novel platform chemical (Deutsch, Martin, & Lieske, 2007). Additionally, its use in the synthesis of complex molecules like LY333068, a 5HT1A antagonist, demonstrates its versatility in chemical synthesis (Czeskis, 1998).
Pharmaceutical Research
In pharmaceutical research, 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is used in the synthesis of bioactive compounds. For example, novel glycerol-derived 1,2,3-triazoles were synthesized for evaluation of their fungicide, phytotoxic, and cytotoxic activities. One derivative demonstrated high efficiency in controlling a fungal agent responsible for papaya anthracnose, without phytotoxic effects, suggesting its potential in agricultural applications (Costa et al., 2017).
Synthesis of Polyhydroxy Amino Acids
The compound has been used in the synthesis of aziridine derivatives, which are precursors to polyhydroxy amino acids. This synthesis showcases its application in the production of amino acids with potential uses in various fields (Fazio, Loreto, Tardella, & Tofani, 2000).
Material Science
In material science, the hydrogenation of related dioxanes to produce derivatives like 3-benzyloxy-2,2-dimethyl-propan-1-ol has been explored. This research indicates its applicability in the synthesis of materials with specific chemical properties (Paczkowski & Hölderich, 1997).
Biochemistry
The compound also plays a role in biochemical research. For example, it was involved in the synthesis of a difluoro-3'-thionucleoside, an analogue with activities against HIV and HBV, from gem-difluorohomoallyl alcohol. This underlines its utility in the development of biologically active compounds (Wu, Zhang, Meng, & Qing, 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282782 | |
| Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
CAS RN |
6318-30-5 | |
| Record name | NSC27977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




